1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
Overview
Description
Scientific Research Applications
Pyridin-4-yl-pyrazole has been used in a variety of scientific research applications. It has been used to study the inhibition of enzymes, such as cytochrome P450, as well as the folding of proteins and the binding of receptors. It has also been used to study the biochemical and physiological effects of various compounds, such as drugs and hormones.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the biochemical context.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide could potentially affect multiple biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Advantages and Limitations for Lab Experiments
Pyridin-4-yl-pyrazole has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is highly soluble in a wide range of solvents. It also has a high binding affinity for its target molecules, making it an ideal tool for studying enzyme inhibition, protein folding, and receptor binding. However, it also has some limitations. For example, it is not very stable, so it must be stored at low temperatures. In addition, it can be toxic in high concentrations, so it should be handled with care.
Future Directions
Pyridin-4-yl-pyrazole has a wide range of potential applications in the field of biochemistry and physiology. It could be used to study the effects of drugs on the body, as well as the effects of hormones on cell signaling pathways. It could also be used to study the inhibition of enzymes, such as cytochrome P450, as well as the folding of proteins and the binding of receptors. Additionally, it could be used to study the effects of certain proteins on the body, such as the effects of cytochrome P450 on the metabolism of drugs. Finally, it could be used to study the biochemical and physiological effects of various compounds, such as drugs and hormones.
Safety and Hazards
properties
IUPAC Name |
2-ethyl-5-pyridin-4-ylpyrazole-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-16-10(11(12)13)7-9(15-16)8-3-5-14-6-4-8/h3-7H,2H2,1H3,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLDLTQTBLWXBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=NC=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.